molecular formula C10H10F2OS B14059452 1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-2-one

1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-2-one

Cat. No.: B14059452
M. Wt: 216.25 g/mol
InChI Key: WIUYGCOJRPUJTL-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a difluoromethyl (-CF₂H) group at position 3 and a mercapto (-SH) group at position 2. The difluoromethyl group introduces moderate electron-withdrawing effects and lipophilicity, while the mercapto group enhances nucleophilicity and redox activity . Its structural uniqueness positions it as a candidate for drug intermediates or bioactive molecules, particularly where sulfur-based interactions or fluorinated motifs are critical.

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-[3-(difluoromethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10F2OS/c1-6(13)4-7-2-3-9(14)8(5-7)10(11)12/h2-3,5,10,14H,4H2,1H3

InChI Key

WIUYGCOJRPUJTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)S)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Position 3 Substituent Position 4 Substituent Key Functional Groups Notable Properties
This compound -CF₂H -SH Ketone, Mercapto, Difluoromethyl High nucleophilicity (SH), moderate lipophilicity, potential redox activity
1-(3-(Trifluoromethyl)phenyl)propan-2-one -CF₃ -H Ketone, Trifluoromethyl High lipophilicity, strong electron-withdrawing effects, pharmaceutical intermediate
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one -C(CH₃)₃ -OH Ketone, Hydroxyl, tert-Butyl Enhanced steric bulk, lower acidity (OH vs. SH), used in high-purity intermediates
(S)-1-(piperidin-2-yl)propan-2-one Piperidinyl ring -H Ketone, Piperidine Alkaloid structure (pelletierine), anti-helminthic activity
3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one -F (on adjacent ring) -OCH₃ α,β-Unsaturated ketone (chalcone) Anti-inflammatory, antioxidant, and anticancer properties

Electronic and Physicochemical Properties

  • This difference may influence catalytic or synthetic pathways .
  • Acidity and Reactivity : The mercapto group (-SH) in the target compound is more acidic (pKa ~10) than the hydroxyl (-OH) group in 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one (pKa ~12.5), enabling distinct chemical modifications, such as disulfide bond formation or metal chelation .
  • Lipophilicity : The trifluoromethyl analog is more lipophilic (logP ~2.5 estimated) than the difluoromethyl derivative (logP ~1.8 estimated), affecting membrane permeability and bioavailability in pharmaceutical contexts .

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